Fulvic acid

Description

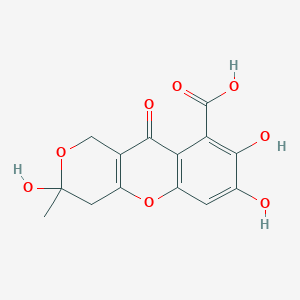

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYKAQOGGFGCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861991 | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-66-3 | |

| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Fulvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex amalgam of naturally occurring organic compounds. It arises from the decomposition of plant and animal matter, a process that can span centuries.[1] Found in soil, clay, sand, and mountain rocks, its properties can vary based on its source.[1] This guide provides an in-depth exploration of the chemical properties of this compound, offering valuable insights for its application in research and drug development.

Core Chemical Properties

This compound is characterized by its heterogeneity, comprising a mixture of aromatic and aliphatic organic polymers.[2] Its distinct chemical characteristics are summarized below.

Molecular Structure and Composition

The precise molecular structure of this compound is not singular but is best described as a collection of diverse molecules. A representative chemical formula is C₁₃₅H₁₈₂O₉₅N₅S₂.[2] Its structure is characterized by a significant presence of aromatic rings, though less so than humic acid, as indicated by a hydrogen-to-carbon ratio greater than 1:1.[2]

Table 1: Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 40.57 - 43.96 |

| Hydrogen (H) | 3.42 - 3.81 |

| Nitrogen (N) | 2.24 - 2.94 |

| Oxygen (O) | 50.38 - 52.68 |

| Sulfur (S) | ~0.25 |

| Source:[3][4] |

Functional Groups

This compound's reactivity and functionality are largely dictated by its abundance of oxygen-containing functional groups. These include carboxylic acids (COOH), phenolic hydroxyls (OH), carbonyls (C=O), and quinones.[5][6] The high proportion of these acidic functional groups makes this compound a polyelectrolyte.

Table 2: Acidic Functional Group Content of this compound

| Functional Group | Content (meq/100g) |

| Total Acidity | 900 - 1400 |

| Carboxylic Acid (COOH) | ~9.1 (meq/g) |

| Phenolic Hydroxyl (OH) | ~3.3 (meq/g) |

| Source:[4][7] |

Molecular Weight

The molecular weight of this compound is notably lower than that of humic acid, contributing to its high solubility and bioavailability.[5] It typically ranges from 1,000 to 10,000 Daltons.[5][8]

Solubility

A defining characteristic of this compound is its solubility in water across all pH levels, from acidic to alkaline.[7][9] This is attributed to its lower molecular weight and a higher density of hydrophilic functional groups compared to humic acid.[10][11] It is also soluble in organic solvents like methanol (B129727) and chloroform.[12]

Key Chemical Activities

Metal Complexation

This compound's numerous carboxylic and phenolic groups enable it to form stable complexes with a variety of metal ions, including essential minerals and heavy metals.[5] This chelation process can enhance the solubility and bioavailability of minerals, facilitating their transport and absorption.[13]

Antioxidant Properties

The presence of phenolic hydroxyl and other reducible functional groups imparts significant antioxidant activity to this compound.[14][15] It can scavenge various reactive oxygen species (ROS), thereby mitigating oxidative stress.[15][16]

Experimental Protocols for Characterization

Elemental Analysis

Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.

Methodology:

-

A dried and homogenized sample of this compound is weighed accurately.

-

The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen.

-

The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography.

-

The concentration of each gas is measured using a thermal conductivity detector.

-

The percentage of each element is calculated from the gas concentrations and the initial sample weight.

Determination of Acidic Functional Groups by Titration

Objective: To quantify the total acidity, carboxylic acid groups, and phenolic hydroxyl groups.

Methodology:

-

Total Acidity: A known weight of this compound is dissolved in a standard solution of barium hydroxide (B78521) (Ba(OH)₂) of known concentration. The solution is shaken for 24 hours. The excess Ba(OH)₂ is then back-titrated with a standard solution of a strong acid (e.g., HCl).[17]

-

Carboxylic Acid Groups: A this compound sample is dissolved in a non-aqueous solvent (e.g., dimethylformamide) and titrated with a standard solution of a non-aqueous base (e.g., potassium methoxide) using a potentiometer to detect the endpoint.

-

Phenolic Hydroxyl Groups: The content of phenolic hydroxyl groups is typically calculated by subtracting the carboxylic acid group content from the total acidity.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Methodology:

-

A solution of this compound is prepared in a suitable mobile phase (e.g., a buffer solution).

-

The solution is injected into an SEC column packed with porous particles.

-

Molecules are separated based on their size; larger molecules elute first, while smaller molecules, which can enter the pores, elute later.

-

The elution of the molecules is monitored by a detector (e.g., UV-Vis or refractive index detector).

-

The molecular weight distribution is determined by calibrating the column with a series of polymer standards of known molecular weights.[18]

Spectroscopic Analysis: FTIR and NMR

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in an FTIR spectrometer.

-

An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific functional groups.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of this compound molecules.

Methodology:

-

A sample of this compound (typically 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆).[19][20]

-

The solution is filtered into an NMR tube.[19]

-

The NMR tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired, providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[21]

Antioxidant Activity Assays (DPPH and ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the radical scavenging capacity of this compound.

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

A decrease in absorbance indicates scavenging of the DPPH radical, and the scavenging activity is calculated as a percentage of the initial DPPH concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To assess the antioxidant capacity of this compound.

Methodology:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate). This produces a blue-green solution.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a set incubation time, the absorbance is measured.

-

The reduction in absorbance corresponds to the scavenging of the ABTS•+ radical, and the antioxidant activity is determined.

Signaling Pathways and Biological Activity

This compound's chemical properties underpin its diverse biological activities, including anti-inflammatory and antioxidant effects. These are often mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Effects and the NF-κB Pathway

This compound has been shown to modulate inflammatory responses.[22] This is likely achieved, in part, by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory cytokines.

Antioxidant Effects and the Nrf2 Pathway

The antioxidant properties of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.

Regulation of Cellular Processes via MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. There are several distinct MAPK cascades, including the ERK, JNK, and p38 pathways. This compound's influence on these pathways could explain its broader effects on cellular health and disease.

Conclusion

This compound presents a complex and fascinating area of study with significant potential in various scientific and therapeutic fields. Its unique chemical properties, including a diverse array of functional groups, low molecular weight, and high solubility, contribute to its notable biological activities. A thorough understanding of its chemical nature, facilitated by the experimental protocols outlined in this guide, is paramount for harnessing its full potential in research and drug development. Further investigation into its precise mechanisms of action within cellular signaling pathways will undoubtedly open new avenues for its application in promoting health and treating disease.

References

- 1. Physico-Chemical Aspects of Metal–Fulvic Complexation [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. One moment, please... [jnsbm.org]

- 7. kikaboni.pl [kikaboni.pl]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Modified pulsed-field gradient NMR experiments for improved selectivity in the measurement of diffusion coefficients in complex mixtures: application to the analysis of the Suwannee River this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Zinc Binding to Fulvic acids: Assessing the Impact of pH, Metal Concentrations and Chemical Properties of Fulvic Acids on the Mechanism and Stability of Formed Soluble Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijcmas.com [ijcmas.com]

- 18. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 21. mdpi.com [mdpi.com]

- 22. Therapeutic Potential of this compound in Chronic Inflammatory Diseases and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Complexity: A Technical Guide to the Molecular Structure and Composition of Fulvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex amalgam of organic molecules arising from the decomposition of plant and microbial matter. Its intricate and heterogeneous nature presents a significant challenge to precise structural elucidation, yet its profound impact on soil fertility, plant growth, and potential therapeutic applications necessitates a deep understanding of its molecular architecture. This technical guide provides a comprehensive overview of the molecular structure and composition of this compound, integrating quantitative data, detailed experimental protocols, and visual representations of its interactions to serve as a valuable resource for the scientific community.

Molecular Composition of this compound

The composition of this compound is highly variable, influenced by its source, age, and the environmental conditions of its formation. However, extensive analysis has established a general compositional framework.

Elemental Composition

This compound is primarily composed of carbon, hydrogen, and oxygen, with smaller amounts of nitrogen and sulfur. The elemental composition provides insights into its degree of aromaticity and oxidation. A lower H/C ratio typically indicates a higher degree of aromatic condensation, while a higher O/C ratio suggests a greater abundance of oxygen-containing functional groups.

| Source/Type of this compound | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) | Sulfur (%) | Reference |

| Soil (Normal) | 43.96 | 3.81 | 2.94 | 52.68 | - | [1] |

| Soil (Newly Reclaimed) | 40.57 | 3.42 | 2.24 | 50.38 | - | [1] |

| Podzol Soil | 50.90 | 3.35 | 0.75 | 44.75 | 0.25 | [2] |

| Peat | 46.0 | 4.0 | 0.5 | 49.5 | - | [3] |

| Landfill Effluents | 55.36 | - | - | - | - | [4] |

| Surplus Sludge | 52.07 | - | - | - | - | [4] |

Functional Group Composition

The chemical reactivity and biological activity of this compound are largely dictated by its array of oxygen-containing functional groups. Carboxylic and phenolic hydroxyl groups are the most abundant and contribute significantly to its acidic nature, cation exchange capacity, and ability to form complexes with metal ions.

| Source/Type of this compound | Total Acidity (meq/g) | Carboxyl Groups (meq/g) | Phenolic Hydroxyl Groups (meq/g) | Reference |

| Manure-derived | 9.4 | 6.2 | 3.2 | [5] |

| Podzol Soil | - | 9.1 | 3.3 | [2] |

| Suwannee River | - | 6.0 | - | [6] |

| Composted Olive Mill Wastes | 14.14 | - | - | [7] |

Molecular Structure of this compound

A definitive molecular structure for this compound remains elusive due to its inherent heterogeneity. It is best described as a supramolecular assembly of diverse, relatively small molecules linked by non-covalent bonds such as hydrogen bonds and hydrophobic interactions. These assemblies consist of a core of aromatic rings derived from lignin (B12514952) and other plant phenolics, decorated with and cross-linked by aliphatic chains.

Key Structural Features:

-

Aromatic Core: Composed of substituted benzene (B151609) and condensed aromatic rings.

-

Aliphatic Chains: Include alkanes, fatty acids, and polysaccharide-like structures that bridge aromatic units.

-

Functional Groups: Primarily carboxylic (-COOH) and phenolic hydroxyl (-OH) groups, with lesser amounts of carbonyl (C=O), alcoholic hydroxyl, and ether linkages.

The molecular weight of this compound is also variable, typically ranging from 500 to 2,000 Daltons.[4] This relatively low molecular weight, compared to humic acid, contributes to its high solubility across the pH spectrum.

Experimental Protocols for Characterization

A multi-faceted analytical approach is essential for characterizing the complex nature of this compound. The following are detailed methodologies for key experimental techniques.

Elemental Analysis

Objective: To determine the percentage content of carbon, hydrogen, nitrogen, and sulfur.

Protocol:

-

Sample Preparation: The this compound sample must be dried to a constant weight in a vacuum oven at a temperature not exceeding 60°C to prevent thermal degradation. The dried sample is then finely ground to ensure homogeneity.

-

Instrumentation: A CHNS/O elemental analyzer is used.

-

Procedure:

-

Calibrate the instrument using a certified standard (e.g., acetanilide).

-

Accurately weigh 1-2 mg of the dried this compound sample into a tin or silver capsule.

-

The sample is combusted at a high temperature (typically ~900-1000°C) in a stream of pure oxygen.

-

The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns to separate them.

-

The separated gases are detected by a thermal conductivity detector (TCD).

-

The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

-

Oxygen content is typically determined by difference [100% - (%C + %H + %N + %S)].

-

Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different types of carbon atoms present in the this compound structure, providing insights into its aromaticity and the distribution of functional groups.

Protocol:

-

Sample Preparation: The dried and finely ground this compound sample is packed into a zirconia rotor (typically 4 mm diameter).

-

Instrumentation: A solid-state NMR spectrometer equipped with a Cross-Polarization Magic-Angle Spinning (CP-MAS) probe.

-

Acquisition Parameters:

-

Spectrometer Frequency: e.g., 75.469 MHz for ¹³C.[8]

-

Magic-Angle Spinning (MAS) Rate: 8 kHz or higher to average out chemical shift anisotropy and dipolar coupling.[8][9]

-

Cross-Polarization (CP) Contact Time: Typically 1-3 ms.[8]

-

Recycle Delay: A sufficiently long delay (e.g., 1-5 seconds) is crucial for quantitative analysis to allow for full relaxation of the protons.[8]

-

Proton Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings and improve resolution.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectrum is integrated over different chemical shift regions to quantify the relative abundance of different carbon types (e.g., aliphatic, aromatic, carboxyl).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of specific functional groups in the this compound molecule.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any traces of water.

-

In an agate mortar, grind 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.[10][11]

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[10]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis:

-

Obtain a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch, C=O stretch, C=C stretch).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To break down the complex this compound macromolecule into smaller, volatile fragments that can be separated and identified, providing information about its constituent building blocks.

Protocol:

-

Sample Preparation: A small amount of the dried this compound sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Pyrolysis:

-

The sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere (e.g., helium).[3]

-

This thermal decomposition breaks the this compound into smaller, more volatile fragments.

-

-

Gas Chromatography (GC):

-

The pyrolysis products are swept into the GC column.

-

The fragments are separated based on their boiling points and interactions with the column's stationary phase.

-

A temperature program is used to elute compounds with a wide range of volatilities.

-

-

Mass Spectrometry (MS):

-

As the separated fragments elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact) and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured, creating a mass spectrum for each component.

-

The identity of the pyrolysis products is determined by comparing their mass spectra to a library of known compounds.

-

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Protocol:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable mobile phase (e.g., a buffered aqueous solution). The solution should be filtered to remove any particulate matter.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a suitable detector (e.g., UV-Vis or refractive index detector).

-

Procedure:

-

Calibrate the SEC column using a series of standards with known molecular weights (e.g., polystyrene sulfonates or proteins). This creates a calibration curve of elution volume versus the logarithm of molecular weight.

-

Inject the this compound sample onto the column.

-

The molecules are separated based on their hydrodynamic volume; larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores and have a longer path, thus eluting later.

-

The elution profile of the this compound sample is recorded by the detector.

-

The molecular weight distribution of the this compound is determined by comparing its elution profile to the calibration curve.

-

Signaling Pathways and Logical Relationships

This compound is not merely an inert structural component of soil organic matter; it actively participates in and influences various biological pathways.

Influence on Plant Signaling Pathways

This compound has been shown to exert hormone-like effects on plants, particularly mimicking the action of auxins, a class of plant growth regulators. It can also modulate the cellular response to oxidative stress by influencing reactive oxygen species (ROS) signaling pathways.

Figure 1: Influence of this compound on Plant Signaling Pathways.

Impact on Metabolic Pathways

Recent studies have also highlighted the influence of this compound on metabolic pathways in animals. For instance, in chickens, this compound supplementation has been shown to significantly alter metabolites involved in key metabolic pathways.

Figure 2: Impact of this compound on Key Metabolic Pathways.

Conclusion

This compound is a chemically complex and functionally significant component of natural organic matter. Its unique molecular structure and composition, characterized by a diverse array of functional groups and a supramolecular assembly, underpin its wide-ranging effects in environmental and biological systems. The continued application of advanced analytical techniques, guided by robust experimental protocols as outlined in this guide, will be crucial in further unraveling the intricacies of this compound and harnessing its full potential in agriculture, environmental remediation, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. KEGG PATHWAY: Sulfur metabolism - Reference pathway [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. High-field 13C solid-state NMR studies of stream humic and fulvic acids with fast magic-angle spinning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

The Genesis of a Multifaceted Molecule: An In-depth Technical Guide to the Origin and Formation of Fulvic Acid

For Researchers, Scientists, and Drug Development Professionals

Fulvic acid, a key fraction of humic substances, is a complex amalgam of organic molecules renowned for its biochemical activity and significant potential in agriculture, environmental remediation, and pharmacology. Its unique properties are intricately linked to its origin and the complex web of biochemical and abiotic reactions that govern its formation. This technical guide provides a comprehensive exploration of the genesis of this compound across diverse environments, detailing the underlying formation pathways, comparative compositional data, and the experimental protocols essential for its study.

The Genesis of this compound: Pathways of Formation

The formation of this compound is a cornerstone of the humification process, the natural decay of plant, animal, and microbial residues.[1] This intricate process involves both the breakdown of complex biomolecules and the subsequent polymerization of smaller organic units. Several key theories elucidate the primary pathways of this compound formation.

The Lignin-Protein Theory

This theory posits that lignin (B12514952), a complex polymer abundant in plant cell walls, is a primary precursor to humic substances.[2] Microorganisms partially degrade lignin, modifying its structure through the loss of methoxyl groups and the oxidation of aliphatic side chains to form carboxylic acid groups.[2] These modified lignin fragments, rich in phenolic and carboxylic moieties, can then condense with amino acids and peptides released from the decomposition of microbial and plant proteins to form the complex structures characteristic of fulvic and humic acids.

The Polyphenol Theory

An alternative and widely accepted pathway involves the enzymatic conversion of polyphenols into quinones.[2] These polyphenols can originate from the degradation of lignin or be synthesized directly by microorganisms. Polyphenol oxidase enzymes catalyze the oxidation of phenols to highly reactive quinones. These quinones then undergo self-polymerization or react with amino compounds to form nitrogen-containing polymers that evolve into fulvic and humic acids.[3]

Sugar-Amine Condensation (Maillard Reaction)

This abiotic pathway involves the non-enzymatic reaction between reducing sugars and amino acids, by-products of microbial metabolism.[4] The initial condensation reaction forms an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form ketosamines.[4] These intermediates can then undergo a series of complex reactions, including dehydration, fragmentation, and polymerization, to produce brown nitrogenous polymers known as melanoidins, which share structural similarities with fulvic acids.[5][6]

References

- 1. Molecular weight, polydispersity, and spectroscopic properties of aquatic humic substances [pubs.usgs.gov]

- 2. The formation of humic substances [karnet.up.wroc.pl]

- 3. humic-substances.org [humic-substances.org]

- 4. byjus.com [byjus.com]

- 5. Maillard reaction - Wikipedia [en.wikipedia.org]

- 6. home.sandiego.edu [home.sandiego.edu]

The Delineation of Fulvic and Humic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental differences between fulvic acid (FA) and humic acid (HA), two of the primary components of humic substances. Derived from the natural decomposition of organic matter, these complex molecules are garnering significant interest in biomedical and pharmaceutical research for their diverse biological activities.[1][2][3] This document outlines their distinct physicochemical properties, presents detailed experimental protocols for their isolation and characterization, and elucidates their mechanisms of action through key signaling pathways.

Core Physicochemical and Structural Distinctions

Humic substances are operationally defined by their solubility at different pH levels.[4] Humic acid is the fraction that is soluble in alkaline solutions but precipitates under acidic conditions (pH < 2).[4] In contrast, this compound remains soluble across the entire pH spectrum.[4] This fundamental difference in solubility is a direct consequence of their distinct molecular weights and the density of their oxygen-containing functional groups.[5]

dot

Data Presentation: A Comparative Analysis

The quantitative differences between fulvic and humic acids are summarized in the tables below, providing a clear comparison of their key parameters.

Table 1: Molecular Weight of this compound vs. Humic Acid

| Parameter | This compound (Da) | Humic Acid (Da) | Source(s) |

| Number-Average (Mn) | 9,700 | 10,500 | [6] |

| Weight-Average (Mw) | 4,700 - 30,400 (for various HS) | 4,700 - 30,400 (for various HS) | [7] |

| General Range | 200 - 800 | 200 - 800 |

Table 2: Elemental Composition (% by weight) of this compound vs. Humic Acid

| Element | This compound (%) | Humic Acid (%) | Source(s) |

| Carbon | 40 - 60 | 40 - 60 | |

| Oxygen | 48 - 52 | 36 - 40 | |

| Hydrogen | 4 - 5 | 4 - 5 | [4] |

| Nitrogen | 1 - 4 | 1 - 4 | [4] |

| Sulfur | 1 - 2 | 1 - 2 | [4] |

Table 3: Functional Group Content (meq/g) of this compound vs. Humic Acid

| Functional Group | This compound (meq/g) | Humic Acid (meq/g) | Source(s) |

| Total Acidity | 9.4 | 7.2 | [8] |

| Carboxyl (-COOH) | 6.2 | 4.2 | [8] |

| Phenolic (-OH) | 3.2 | 3.0 | [8] |

Experimental Protocols for Isolation and Characterization

The following sections provide detailed methodologies for the extraction, fractionation, and characterization of fulvic and humic acids.

Acid-Base Fractionation of Humic and Fulvic Acids (Adapted from the IHSS Method)

This protocol outlines the standard procedure for separating humic and fulvic acids from a solid organic material source.[1]

Materials:

-

1 M HCl

-

0.1 M HCl

-

1 M NaOH

-

0.1 M NaOH

-

0.1 M KOH

-

Solid KCl

-

0.3 M HF

-

XAD-8 resin

-

Centrifuge and appropriate tubes

-

Shaker

-

Nitrogen gas source

Procedure:

-

Acid Pre-treatment: Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the volume with 0.1 M HCl to achieve a 10:1 liquid-to-solid ratio. Shake for 1 hour and separate the supernatant (this compound Extract 1) by centrifugation.[1]

-

Alkaline Extraction: Neutralize the solid residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to a final 10:1 liquid-to-solid ratio. Shake for a minimum of 4 hours.[1]

-

Initial Separation: Allow the suspension to settle overnight and collect the supernatant. Acidify the supernatant to pH 1.0 with 6 M HCl and let it stand for 12-16 hours. Centrifuge to separate the humic acid precipitate from the this compound supernatant (this compound Extract 2).[1]

-

Humic Acid Purification: Redissolve the humic acid precipitate in a minimum volume of 0.1 M KOH under nitrogen. Add solid KCl to a concentration of 0.3 M [K+] and centrifuge at high speed to remove suspended solids. Reprecipitate the humic acid with 6 M HCl to pH 1.0 and let it stand for 12-16 hours. Centrifuge and discard the supernatant.[1]

-

Ash Removal (Humic Acid): Suspend the humic acid precipitate in a 0.1 M HCl/0.3 M HF solution and shake overnight. Centrifuge and repeat this step until the ash content is below 1%.[1]

-

This compound Purification: Pass the "this compound Extract 1" through an XAD-8 resin column. Discard the effluent. Rinse the column with distilled water. Back-elute the this compound with 0.1 M NaOH, followed by distilled water. Immediately acidify the eluate to pH 1.0 with 6 M HCl and add HF to a final concentration of 0.3 M.[1]

dot

Molecular Weight Determination by High-Performance Size-Exclusion Chromatography (HPSEC)

HPSEC separates molecules based on their hydrodynamic volume, providing an estimation of their molecular weight distribution.[9]

Instrumentation and Conditions:

-

Chromatography System: High-performance liquid chromatography (HPLC) system.

-

Column: TSK G3000SW or Biosep S2000 are commonly used for humic substances.[10]

-

Mobile Phase: 0.025 M Na2B4O7, 0.025 M NaCl, 0.001 M Na4P2O7, at pH 9.1.[11]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: UV detector at 254 nm or a Refractive Index (RI) detector.[9]

-

Standards: Polystyrene sulfonate (PSS) standards of known molecular weights for calibration.[12]

Procedure:

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Calibration: Inject a series of PSS standards of known molecular weights to generate a calibration curve of log(MW) versus elution volume/time.

-

Sample Preparation: Dissolve the dried humic or this compound sample in the mobile phase to a known concentration (e.g., 100-300 mg/L).[9] Filter the sample through a 0.45 µm filter.

-

Injection: Inject a defined volume of the sample onto the column.

-

Data Analysis: Record the chromatogram. Using the calibration curve, determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the sample.

Functional Group Analysis by Potentiometric Titration

This method quantifies the acidic functional groups (carboxyl and phenolic) by titrating a solution of the humic or this compound with a strong base.[13][14]

Materials:

-

0.1 M NaOH, standardized and CO2-free.

-

pH meter with a combination electrode.

-

Autotitrator or manual titration setup.

-

Nitrogen gas source.

Procedure:

-

Sample Preparation: Dissolve a known mass of the dried humic or this compound sample in a known volume of deionized water. The concentration should be low to ensure complete dissolution.[13]

-

Titration Setup: Place the sample solution in a titration vessel and purge with nitrogen gas to exclude CO2.

-

Titration: Titrate the sample with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the titration curve (pH vs. volume of NaOH added). The equivalence points, corresponding to the neutralization of carboxyl and phenolic groups, can be determined from the inflection points of the curve or by using a Gran plot.[15]

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecular structure of humic and fulvic acids.[16][17]

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind 1-2 mg of the dried humic or this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[18]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

Analysis:

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm-1.[16]

-

Data Interpretation: Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H stretch from carboxyl and phenolic groups, C=O stretch from carboxyl and ketone groups, C=C stretch from aromatic rings).

Biological Activities and Signaling Pathways

Fulvic and humic acids exhibit a range of biological activities that are of interest to drug development professionals, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2]

Anti-inflammatory Effects of Humic Acid: Inhibition of the NF-κB Pathway

Humic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[19]

dot

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[20][21] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-6, as well as adhesion molecules.[22] Humic acid has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[19]

Antioxidant Properties of this compound

This compound demonstrates significant antioxidant activity through its ability to scavenge reactive oxygen species (ROS) and potentially modulate endogenous antioxidant systems.[23][24][25]

dot

This compound can directly neutralize a variety of ROS, including superoxide (B77818) radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2).[23] Additionally, some studies suggest that this compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR), further bolstering cellular defenses against oxidative stress.[25][26]

This compound and Mitochondrial Bioenergetics

Emerging research indicates that this compound may play a role in supporting mitochondrial function and cellular energy production.

dot

The process of oxidative phosphorylation within the mitochondria, involving the electron transport chain (ETC) and ATP synthase, is the primary source of cellular ATP.[27][28][29][30] It is hypothesized that this compound may support this process, potentially by acting as an electron shuttle or by protecting mitochondria from oxidative damage, thereby enhancing the efficiency of ATP synthesis. However, the precise molecular mechanisms are still under investigation.

Conclusion

The distinctions between fulvic and humic acids, rooted in their molecular weight and functional group composition, give rise to a diverse array of physicochemical properties and biological activities. While humic acid's larger size and lower solubility contribute to its potent anti-inflammatory effects through the modulation of cell signaling pathways like NF-κB, the smaller, more bioavailable this compound excels as an antioxidant and shows promise in supporting mitochondrial function. A thorough understanding of these differences, facilitated by robust analytical methodologies, is crucial for harnessing the therapeutic potential of these complex natural products in drug development and biomedical research.

References

- 1. Biomedical Applications of Humic Substances: From Natural Biopolymers to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Applications of Humic Substances: From Natural Biopolymers to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Humic Substances as a Versatile Intermediary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Humic Substances: Determining Potential Molecular Regulatory Processes in Plants [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.fsu.edu [chem.fsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. etasr.com [etasr.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Humic acid suppresses the LPS-induced expression of cell-surface adhesion proteins through the inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. kikaboni.pl [kikaboni.pl]

- 25. One moment, please... [jnsbm.org]

- 26. tjas.org [tjas.org]

- 27. Beyond mitochondria: Alternative energy-producing pathways from all strata of life - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The aerobic mitochondrial ATP synthesis from a comprehensive point of view - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Metabolism - ATP Synthesis, Mitochondria, Energy | Britannica [britannica.com]

- 30. Khan Academy [khanacademy.org]

Unlocking the Therapeutic Potential of Fulvic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of fulvic acid, a naturally occurring organic compound. Synthesizing data from multiple scientific studies, this document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic underpinnings and therapeutic potential of this compound.

Executive Summary

This compound, a component of humic substances, has demonstrated significant antioxidant and anti-inflammatory activities in a variety of preclinical models. Its antioxidant effects are attributed to its ability to scavenge a wide range of reactive oxygen species (ROS), thereby mitigating oxidative stress. The anti-inflammatory properties of this compound are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in the production of pro-inflammatory mediators. This guide presents quantitative data on these effects, details the experimental protocols used to elicit these findings, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory properties of this compound from various studies.

Antioxidant Activity of this compound

| Reactive Species | IC50 (mg/mL) of this compound | Reference Compound | IC50 (mg/mL) of Reference |

| Superoxide (O₂•⁻) | 4.97 ± 0.02 | Nordihydroguaiaretic acid (NDGA) | Not Specified |

| Hypochlorous acid (HOCl) | 1.56 ± 0.06 | Ascorbic acid | Not Specified |

| Hydrogen peroxide (H₂O₂) | 1.39 ± 0.03 | Pyruvate | Not Specified |

| Hydroxyl radical (•OH) | 2.5 ± 0.04 | Dimethylthiourea (DMTU) | Not Specified |

| Peroxynitrite (ONOO⁻) | 5.73 ± 0.05 | Penicillamine | Not Specified |

| Singlet oxygen (¹O₂) | 3.54 ± 0.03 | Glutathione (GSH) | Not Specified |

Table 1: In vitro scavenging activity of this compound against various reactive oxygen species. Data is presented as the half-maximal inhibitory concentration (IC50) in mg/mL[1][2].

Anti-inflammatory Activity of this compound

| Inflammatory Mediator/Model | Effect of this compound | Concentration/Dose | Cell/Animal Model |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in expression | 200 µg/mL | Differentiated U937 human monocytes |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Dose-dependent | Human monocytes |

| Prostaglandin E2 (PGE₂) | Reduction in secretion | Dose-dependent | Human monocytes |

| Carrageenan-Induced Paw Edema | Reduction in edema | Not specified | Rats |

| Nitric Oxide (NO) | Increased production | Dose-dependent | RAW 264.7 cells |

| Interleukin-4 (IL-4) | Decrease | Not specified | Mast cells |

| Interleukin-13 (IL-13) | Decrease | Not specified | Mast cells |

Table 2: Summary of the anti-inflammatory effects of this compound in various in vitro and in vivo models[3][4][5].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., water or methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of each this compound dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

A control well is prepared with the solvent and DPPH solution.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To assess the total antioxidant capacity of this compound.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•⁺): The ABTS•⁺ solution is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: The ABTS•⁺ stock solution is diluted with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in the same buffer to prepare various concentrations.

-

Assay Procedure:

-

A specific volume of the diluted ABTS•⁺ solution is mixed with a small volume of the this compound sample.

-

The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample with that of Trolox, a water-soluble vitamin E analog.

Cellular Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in immune cells.

Methodology:

-

Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Treatment:

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): The levels of cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression (e.g., iNOS, COX-2): The expression levels of genes encoding inflammatory enzymes are determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR).

-

-

Data Analysis: The production of inflammatory mediators in this compound-treated cells is compared to that in LPS-stimulated cells without this compound treatment.

In-vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To assess the in-vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animals: Wistar or Sprague-Dawley rats are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

Treatment: this compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: General experimental workflow for assessing the antioxidant and anti-inflammatory properties of this compound.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound attenuates homocysteine-induced cyclooxygenase-2 expression in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kikaboni.pl [kikaboni.pl]

- 4. This compound attenuates homocysteine-induced cyclooxygenase-2 expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimodal effect of humic acids on the LPS-induced TNF-alpha release from differentiated U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fulvic Acid in Soil Microbiology and Nutrient Cycling: An In-depth Technical Guide

Introduction

Fulvic acid, a principal component of humic substances, is a class of natural organic compounds originating from the decomposition of plant and animal matter.[1][2] Characterized by its low molecular weight and high solubility across a wide pH range, this compound is one of the most bioactive fractions of soil organic matter.[1][3] Its intricate molecular structure, rich in carboxyl, phenolic, and hydroxyl functional groups, endows it with a remarkable capacity to interact with soil minerals, organic compounds, and microorganisms.[4][5] This guide provides a comprehensive technical overview of the critical functions of this compound in modulating soil microbial communities and driving essential nutrient cycles, offering valuable insights for researchers, scientists, and professionals in drug development.

The Influence of this compound on Soil Microbiology

This compound acts as a biostimulant, profoundly influencing the abundance, diversity, and activity of soil microorganisms. It provides a readily available source of carbon and energy, fostering the proliferation of beneficial microbial populations.[5][6]

Stimulation of Microbial Growth and Diversity

Application of this compound has been shown to significantly increase the populations of key microbial groups, including bacteria, fungi, and actinomycetes.[7] This stimulation of microbial growth leads to an overall enhancement of soil microbial biomass.[6] For instance, some studies have reported a 30-45% increase in soil microbial biomass following this compound treatments.[6] Furthermore, this compound can enhance the functional diversity of soil microbial communities, with some research indicating an increase in microbial diversity indices by up to 40% in certain soil types.[6]

Impact on Soil Enzyme Activity

Soil enzymes are crucial catalysts for the decomposition of organic matter and the cycling of nutrients. This compound has been demonstrated to modulate the activity of several key soil enzymes. Studies have shown that this compound application can significantly increase the activity of enzymes such as urease, sucrase, phosphatase, and catalase.[2][7] However, the interaction between fulvic acids and enzymes can be complex. The effect is dependent on factors like pH, ionic strength, and the charge of both the this compound and the enzyme.[8][9] For example, when oppositely charged, this compound can form complexes with enzymes, which may suppress their activity.[8][9] Conversely, when both carry the same charge, this compound can enhance enzyme activity and stability.[8][10]

The Role of this compound in Nutrient Cycling

This compound plays a central role in enhancing the availability and uptake of both macronutrients and micronutrients, thereby improving soil fertility and plant nutrition.[10][11]

Nitrogen Cycling

This compound significantly impacts the nitrogen cycle in soil. It can enhance nitrogen retention by reducing leaching losses; humic-treated soils have been found to retain 15-25% more nitrogen.[12] Furthermore, this compound stimulates microbial processes involved in nitrogen transformation.[12] Research has shown that this compound application can increase the abundance of genes related to nitrogen fixation (nifH) and urea (B33335) hydrolysis.[13][14] In paddy soils, for example, this compound amendment promoted nitrogen fixation capability by 1.2-fold.[13][14] However, the effect of this compound on nitrogen-cycling genes can vary depending on the specific soil conditions and the presence of other organic amendments.[15] For instance, in some greenhouse soil studies, this compound addition had an inhibitory effect on the abundance of the nifH gene.[13]

Phosphorus Availability

Phosphorus is often a limiting nutrient in soils due to its tendency to form insoluble compounds. This compound can improve phosphorus availability through several mechanisms. It can complex with iron and aluminum in acidic soils and calcium in alkaline soils, which are primarily responsible for phosphate (B84403) fixation, thereby releasing soluble phosphate into the soil solution.[11] Studies have demonstrated that adding this compound can increase the utilization rate of phosphate fertilizer.[16] For example, the addition of 10-20% this compound to phosphate fertilizers has been shown to increase fertilizer efficiency by 10-20%.[16] In acid soils, the application of this compound has been observed to increase the concentration of available Olsen-P and labile P by 15-19% and 44-47%, respectively.[17]

Micronutrient Chelation and Transport

One of the most critical functions of this compound is its ability to chelate essential micronutrients.[3][4] The negatively charged functional groups on this compound molecules bind with positively charged micronutrient cations such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn).[1][4] This chelation process forms stable, water-soluble complexes that prevent the micronutrients from precipitating and becoming unavailable to plants.[4][18] The small molecular size of this compound allows these chelated micronutrients to be easily transported through the soil and readily absorbed by plant roots and leaves.[3][19] This enhanced mobility and uptake of micronutrients are crucial for preventing and correcting nutrient deficiencies in plants.[20]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative impacts of this compound on various soil microbiological and nutrient cycling parameters as reported in the scientific literature.

Table 1: Effects of this compound on Soil Microbial Parameters

| Parameter | Treatment | Reported Effect | Reference |

| Microbial Activity | This compound application | 20% increase | [12] |

| Microbial Biomass | This compound treatments | 30-45% increase | [6] |

| Microbial Diversity Indices | This compound treatments in contaminated soils | Up to 40% increase | [6] |

| Bacteria, Fungi, Actinomycetes | This compound fertilizer (6 g/kg) | Significant increase, reaching maximum numbers | [7] |

Table 2: Effects of this compound on Soil Enzyme Activities

| Enzyme | Treatment | Reported Effect | Reference |

| Urease, Sucrase, Phosphatase | Humic this compound fertilizer | Increased activities | [2] |

| Urease, Acid Phosphatase, Catalase, Sucrase | This compound fertilizer (10 g/kg) | Maximum activity reached | [7] |

Table 3: Effects of this compound on Nutrient Cycling and Availability

| Nutrient | Parameter | Treatment | Reported Effect | Reference |

| Nitrogen | Retention in humic-treated soils | Humic acid application | 15-25% more nitrogen retained | [12] |

| Nitrogen | Fixation capability in paddy soils | This compound amendment | 1.2-fold promotion | [13][14] |

| Phosphorus | Fertilizer efficiency | 10-20% this compound added to phosphate fertilizer | 10-20% relative increase in fertilizer efficiency | [16] |

| Phosphorus | Olsen-P and labile P in acid soil | This compound application | 15-19% and 44-47% increase, respectively | [17] |

| Peanut Yield | Humic this compound with inorganic fertilizers (3-year trial) | Combination treatment | 78.9% increase in yield | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of standard protocols for key experiments.

Protocol 1: Extraction and Purification of Soil this compound (IHSS Method)

This protocol is based on the method developed by the International Humic Substances Society (IHSS).[21][22]

-

Acid Pre-treatment: Equilibrate a dried and sieved soil sample to a pH between 1.0 and 2.0 with 1 M HCl. Shake the suspension for 1 hour. Separate the supernatant (FA Extract 1) from the soil residue by centrifugation.[21]

-

Alkaline Extraction: Neutralize the soil residue with 1 M NaOH to pH 7.0, then add 0.1 M NaOH under a nitrogen atmosphere to achieve a 10:1 liquid-to-solid ratio. Shake for a minimum of 4 hours. Separate the supernatant (humic and this compound extract) from the residue by centrifugation.[21]

-

Acidification and Separation: Acidify the supernatant with 6 M HCl to pH 1.0. Allow the humic acid to precipitate for 12-16 hours. Separate the precipitated humic acid from the supernatant (FA Extract 2) by centrifugation.[21]

-

Purification using XAD-8 Resin: Pass the combined FA Extracts 1 and 2 through a column containing XAD-8 resin. The this compound will be adsorbed onto the resin.[21]

-

Elution and Final Steps: Discard the effluent and rinse the column with distilled water. Back-elute the this compound from the resin using 0.1 M NaOH. Immediately acidify the eluate to pH 1.0 with 6 M HCl.[21] The purified this compound can then be desalted by dialysis and freeze-dried.

Protocol 2: Determination of Soil Microbial Populations

The dilution plate count method is a standard technique to quantify different microbial groups.[7]

-

Sample Preparation: Collect rhizosphere soil samples. Prepare a soil suspension by adding 10 g of fresh soil to 90 mL of sterile distilled water and shaking vigorously.

-

Serial Dilution: Perform a series of ten-fold dilutions of the initial soil suspension (e.g., 10⁻², 10⁻³, 10⁻⁴, etc.).

-

Plating: Plate 0.1 mL of the appropriate dilutions onto specific growth media for bacteria (e.g., Nutrient Agar), fungi (e.g., Martin's Rose Bengal Agar), and actinomycetes (e.g., Gauze's No. 1 Agar).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for bacteria and actinomycetes, 25°C for fungi) for a specified period.

-

Colony Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the microbial population per gram of dry soil.

Protocol 3: Soil Enzyme Activity Assays

The activities of key soil enzymes can be determined using spectrophotometric methods.[7]

-

Urease Activity: Incubate a soil sample with a urea solution and a buffer (e.g., citrate (B86180) buffer, pH 6.7). The amount of ammonia (B1221849) produced is determined colorimetrically after reaction with Nessler's reagent.

-

Acid Phosphatase Activity: Incubate a soil sample with a p-nitrophenyl phosphate solution and a buffer (e.g., modified universal buffer, pH 6.5 for acid phosphatase). The amount of p-nitrophenol released is measured spectrophotometrically at 400 nm.

-

Catalase Activity: Treat a soil sample with hydrogen peroxide (H₂O₂). The remaining H₂O₂ after a specific reaction time is titrated with potassium permanganate (B83412) (KMnO₄).

-

Sucrase Activity: Incubate a soil sample with a sucrose (B13894) solution and a buffer (e.g., phosphate buffer, pH 5.5). The amount of glucose produced is determined colorimetrically.

Visualizations of Pathways and Processes

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to this compound's role in soil ecosystems.

Caption: Chelation mechanism of this compound with micronutrients.

Caption: Workflow for investigating this compound's effects on soil P.

Caption: this compound's role in legume-rhizobium signaling.

Conclusion

This compound is a dynamic and influential component of soil organic matter, playing a multifaceted role in shaping soil microbiology and governing nutrient cycling. Its ability to stimulate microbial activity, enhance the availability of essential nutrients through chelation and other mechanisms, and improve overall soil health makes it a substance of significant interest for sustainable agriculture and environmental management. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of this compound's action and its application in developing innovative solutions for crop nutrition and soil remediation. A deeper understanding of these complex interactions is paramount for harnessing the full potential of this compound to create more resilient and productive agricultural ecosystems.

References

- 1. Our Blog How this compound Supercharges Plant Nutrition Before the Growing Season [plantdoctor.com.au]

- 2. Humic this compound: the magic ingredient for soil health [biolink4plants.com.au]

- 3. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]

- 4. wellyoutech.com [wellyoutech.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of this compound Treatment on Soil Microbial Functional Diversity [eureka.patsnap.com]

- 7. Effect of this compound fertilizer on microbial diversity and enzyme activity in wheat rhizosphere soil [plantnutrifert.org]

- 8. Influence of soil humic and this compound on the activity and stability of lysozyme and urease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Soil Biology | Understanding the role of humic and fulvic acids in soil fertility [soilbiology.uk]

- 11. montysplantfood.com [montysplantfood.com]

- 12. wormsdownunder.com [wormsdownunder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound Enhances Nitrogen Fixation and Retention in Paddy Soils through Microbial-Coupled Carbon and Nitrogen Cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Different Manures in Combination with this compound on the Abundance of N-Cycling Functional Genes in Greenhouse Soils | MDPI [mdpi.com]

- 16. wellyoutech.com [wellyoutech.com]

- 17. Regulatory effects of this compound on soil phosphorus availability, maize growth, and phosphorus uptake under different phosphorus levels and water conditions in arid regions [plantnutrifert.org]

- 18. agtonik.com [agtonik.com]

- 19. mrfulvic.com [mrfulvic.com]

- 20. humates.co.nz [humates.co.nz]

- 21. humic-substances.org [humic-substances.org]

- 22. researchgate.net [researchgate.net]

The Intricate Dance: A Technical Guide to the Chelating Mechanism of Fulvic Acid with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which fulvic acid, a naturally occurring humic substance, chelates heavy metals. Understanding this intricate process is paramount for its application in environmental remediation, agriculture, and novel therapeutic strategies. This document provides a comprehensive overview of the binding principles, quantitative data on complex stability, detailed experimental protocols for characterization, and visual representations of the key interactions.

The Core Mechanism: An Overture of Functional Groups

This compound's remarkable ability to chelate heavy metals stems from its complex molecular structure, which is rich in oxygen-containing functional groups. These groups act as ligands, donating lone pairs of electrons to the positively charged metal ions to form stable, coordinate covalent bonds. The primary functional groups involved in this process are:

-

Carboxylic Acid Groups (-COOH): These are the most acidic functional groups in this compound and play a predominant role in metal binding, especially at lower pH values. The deprotonated carboxylate group (-COO⁻) forms strong ionic bonds with metal cations.

-

Phenolic Hydroxyl Groups (-OH): Attached to aromatic rings, these groups become more reactive at higher pH levels. The deprotonated phenolate (B1203915) ion (-O⁻) is a potent ligand for heavy metals.

-

Alcoholic Hydroxyl Groups (-OH): While less acidic than their phenolic counterparts, alcoholic hydroxyls can also participate in chelation, particularly in forming polydentate complexes.[1]

-

Carbonyl Groups (C=O): Ketonic and quinonic carbonyl groups contribute to the overall binding capacity of this compound.[1]

-

Nitrogen and Sulfur-Containing Groups: Although present in smaller quantities, amine (-NH2) and sulfhydryl (-SH) groups can also form strong coordinate bonds with certain heavy metals, contributing to the diversity of chelation sites.[1]

Chelation is not merely a simple ionic interaction. It involves the formation of a heterocyclic ring structure with the metal ion as the central atom. This ring formation, typically involving two or more functional groups from the this compound molecule, significantly enhances the stability of the metal-fulvic acid complex. The most common chelate rings are formed by:

-

A carboxyl and a phenolic hydroxyl group (Salicylate-type): This arrangement is a primary binding site for many divalent and trivalent metals.[2][3]

-

Two adjacent carboxyl groups (Phthalate-type): This configuration provides a strong bidentate chelation site.[2][3]

-

A carboxyl group and an alcoholic hydroxyl group.

The formation of these chelate rings effectively sequesters the metal ion, altering its bioavailability, mobility, and toxicity.

Quantitative Insights: Stability of this compound-Heavy Metal Complexes

The strength of the interaction between this compound and a heavy metal is quantified by the stability constant (K) or, more commonly, its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of these complexes is influenced by several factors, including pH, ionic strength, temperature, and the nature of the metal ion. The following tables summarize the stability constants for various heavy metal-fulvic acid complexes as reported in the literature.

| Metal Ion | Log K | pH | Temperature (°C) | Ionic Strength (M) | Reference |

| Fe(II) | 5.93 | 7.0 | 30 | Not Specified | [4] |

| Cu(II) | 5.96 | 7.0 | 30 | Not Specified | [4] |

| Mn(II) | 6.01 | 7.0 | 30 | Not Specified | [4] |

| Zn(II) | 5.89 | 7.0 | 30 | Not Specified | [4] |

| Pb(II) | 4.8 (approx.) | 4.0 | 25 | 0.1 | [5] |

| Cd(II) | 3.5 (approx.) | 5.0 | 25 | 0.1 | [5] |

Note: The variability in reported log K values can be attributed to differences in the source and composition of the this compound, as well as the specific experimental conditions.

The general order of stability for divalent metal complexes with this compound often follows the Irving-Williams series: Pb²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺ > Fe²⁺ > Mn²⁺ > Mg²⁺. However, deviations can occur due to the heterogeneous nature of this compound.

Visualizing the Interaction: Chelation Pathways and Models

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental concepts of this compound structure and its chelation mechanism with heavy metals.

References

- 1. Determination of Organic Compounds, this compound, Humic Acid, and Humin in Peat and Sapropel Alkaline Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. humic-substances.org [humic-substances.org]

- 4. ijpab.com [ijpab.com]

- 5. Relating ion binding by fulvic and humic acids to chemical composition and molecular size. 2. Metal binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Polydispersity of Fulvic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvic acid, a principal component of humic substances, is a complex amalgam of organic molecules derived from the decomposition of organic matter. Its inherent polydispersity—the wide distribution of molecular sizes and weights—is a defining characteristic that dictates its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the polydispersity of this compound, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes complex molecular interactions and workflows to facilitate a deeper understanding of this multifaceted biomaterial.

Introduction to this compound and Polydispersity

This compound (FA) is a class of natural organic compounds that are soluble in water at all pH levels.[1][2] It is distinguished from other humic substances, such as humic acid and humin, by its lower molecular weight and higher oxygen content.[3] The molecular composition of this compound is highly heterogeneous, consisting of a diverse array of functional groups, including carboxylic, phenolic hydroxyl, and carbonyl groups. This structural complexity gives rise to its polydisperse nature, meaning that a given sample of this compound contains a range of molecules with different sizes and molecular weights.[4]